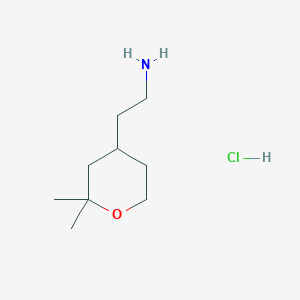
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate typically involves the esterification of 2-oxocyclopentanecarboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate involves its ability to undergo various chemical reactions. Its molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets the carbonyl group, leading to the formation of carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar in structure and reactivity.
Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
CAS-Nummer |
6947-03-1 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-2-13-6-7-14-10(12)8-4-3-5-9(8)11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
ZCWUOAXFJICQLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(benzyloxy)methoxy]propan-1-ol](/img/structure/B8660649.png)




![7-Hydroxythieno[3,2,b]pyridine-5-carboxylic acid](/img/structure/B8660681.png)




![5,6-difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B8660706.png)


![3-Acetyl-6-methoxy-benzo[b]thiophene](/img/structure/B8660716.png)
